Fitc-IETD-FMK
Description
FITC-IETD-FMK is a fluorescently labeled, cell-permeable, irreversible inhibitor of caspase-8, a key protease in the extrinsic apoptosis pathway. The compound consists of three components:
- Fluorescein isothiocyanate (FITC): A fluorescent dye enabling detection via flow cytometry, fluorescence microscopy, or fluorometry (Ex/Em: 485/535 nm) .
- IETD peptide sequence: A tetrapeptide (Ile-Glu-Thr-Asp) that selectively binds to the active site of caspase-8 .
- Fluoromethyl ketone (FMK): A reactive group that covalently inhibits caspase-8 without toxicity to live cells .
Mechanism & Applications:
this compound is widely used to detect caspase-8 activation in apoptosis studies. It binds irreversibly to active caspase-8 in live cells, allowing quantification of fluorescence intensity as a proxy for enzymatic activity. Applications include:
- Investigating extrinsic apoptosis pathways (e.g., death receptor signaling) .
- Evaluating chemotherapeutic or nanoparticle-induced apoptosis in cancer cells (e.g., breast cancer, leukemia) .
- Monitoring caspase-8 inhibition by drugs like Emricasan or Z-VAD-FMK .
Experimental Protocol:
Typical workflows involve incubating cells with 1 µL this compound for 30–60 minutes at 37°C, followed by washing and fluorescence analysis via flow cytometry (e.g., BD Accuri C6, LSRFortessa) or fluorometry .
Properties
Molecular Formula |
C44H50FN5O13S |
|---|---|
Molecular Weight |
907.9644 |
Purity |
95/98% |
Origin of Product |
United States |
Scientific Research Applications
Apoptosis Research
FITC-IETD-FMK is widely used in apoptosis studies to monitor caspase-8 activation. Researchers utilize this compound to assess the efficacy of various treatments that induce apoptosis in cancer cells or other pathological conditions. For instance, studies have demonstrated that treatment with chemotherapeutic agents leads to increased caspase-8 activity, which can be quantified using this compound staining methods .
Flow Cytometry
The ability of this compound to label activated caspase-8 makes it an invaluable tool for flow cytometry applications. This technique allows for the quantification of apoptotic cells within a heterogeneous cell population. By combining this compound with other fluorescent markers, researchers can simultaneously assess multiple aspects of cell health and apoptosis .
High-Throughput Screening
The simplicity and efficiency of using this compound make it suitable for high-throughput screening applications. It can be easily integrated into automated platforms for drug discovery, where researchers can screen large libraries of compounds for their ability to modulate apoptosis through caspase-8 activation .
Clinical Diagnostics
Emerging applications include the potential use of this compound in clinical diagnostics to assess the apoptotic status of cells in various diseases, including cancer and neurodegenerative disorders. By measuring caspase-8 activity in patient samples, clinicians may gain insights into disease progression and treatment efficacy .
Comparative Studies
In comparative studies, this compound has been employed alongside other fluorescent inhibitors such as FITC-DEVD-FMK (which targets caspase-3) to delineate the roles of different caspases in apoptosis. This comparative approach enhances our understanding of the apoptotic signaling pathways and their contributions to cellular outcomes .
Case Study 1: Chemotherapy-Induced Apoptosis
In a study examining the effects of cisplatin on ovarian cancer cells, researchers utilized this compound to measure caspase-8 activation post-treatment. The results indicated a significant increase in apoptotic cells following cisplatin exposure, correlating with enhanced caspase-8 activity as detected by flow cytometry .
Case Study 2: Neurodegenerative Disease Model
A model investigating Alzheimer's disease used this compound to assess neuronal cell death mechanisms. The study found elevated levels of activated caspase-8 in neuronal cultures exposed to amyloid-beta peptides, suggesting that targeting this pathway could be a therapeutic strategy .
Comparison with Similar Compounds
Comparison with Similar Compounds
FITC-IETD-FMK belongs to a family of FITC-conjugated caspase inhibitors. Below is a detailed comparison with its analogs:
Table 1: Key Characteristics of FITC-Labeled Caspase Inhibitors
Key Differentiators :
Specificity :
- This compound targets caspase-8, a key mediator of the extrinsic apoptosis pathway (e.g., activated by death ligands like Fas or TNF-α) .
- FITC-DEVD-FMK binds caspase-3, the executioner protease activated downstream of both intrinsic and extrinsic pathways .
- FITC-LEHD-FMK detects caspase-9, activated via the apoptosome in the intrinsic pathway .
Experimental Workflow :
- All three inhibitors are used at similar concentrations (1–5 µL) and incubation times (30–60 minutes) .
- This compound and FITC-LEHD-FMK often require co-staining with mitochondrial probes (e.g., MitoSOX Red) in intrinsic pathway studies .
Functional Context: this compound is critical for studying immune cell apoptosis (e.g., monocyte-derived macrophages ) and chemoresistance mechanisms . FITC-DEVD-FMK is used to validate pan-caspase inhibition (e.g., Z-VAD-FMK) . FITC-LEHD-FMK is applied in stress-induced senescence models (e.g., γ-tocotrienol-treated fibroblasts) .
Complementary Use :
Studies frequently combine all three inhibitors to map apoptotic pathways. For example:
- Shikonin-induced glioma apoptosis showed reduced caspase-3/8/9 activity when pre-treated with inhibitors .
- S20-3 peptide-induced leukemia cell death involved simultaneous caspase-8/9/3 activation .
Research Findings and Limitations
- Superior Caspase-8 Specificity : this compound shows minimal cross-reactivity with caspase-10 in flow cytometry assays , but its efficacy depends on strict adherence to protocols (e.g., incubation time, washing steps) .
- Limitations: Cannot distinguish between initiator (caspase-8) and executioner (caspase-3/7) phases of apoptosis. Fluorescence signal may be confounded by autofluorescence in certain cell types .
Preparation Methods
Synthesis of IETD-FMK Peptide Inhibitor
- Peptide Assembly: The tetrapeptide IETD is synthesized using solid-phase peptide synthesis (SPPS) techniques, ensuring sequence fidelity.
- Incorporation of FMK Group: The fluoromethyl ketone reactive group is introduced at the C-terminal as a warhead to irreversibly bind the caspase active site.
- Protection and Deprotection Steps: Amino acid side chains are protected during synthesis and deprotected after assembly to maintain peptide integrity.
- Purification: The crude peptide is purified typically by high-performance liquid chromatography (HPLC) to achieve high purity.
Conjugation of FITC to IETD-FMK
- FITC Activation: FITC is activated via its isothiocyanate group, which reacts with primary amines.
- Reaction Conditions: The purified IETD-FMK peptide, containing a free amino group (usually on the N-terminus or lysine side chain), is reacted with FITC under controlled pH (typically pH 8-9) to facilitate conjugation.
- Incubation: The reaction is carried out in anhydrous dimethylformamide (DMF) or similar solvent at room temperature or slightly elevated temperatures for several hours.
- Purification of this compound: The conjugated product is purified by HPLC to remove unreacted FITC and side products.
- Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm molecular weight and purity.
Detailed Research Findings and Protocols
A typical research protocol for the preparation and use of this compound is outlined below, based on validated commercial kits and literature:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Peptide synthesis (IETD) | Solid-phase peptide synthesis with FMK incorporation at C-terminus |
| 2 | Purification of peptide | Reverse-phase HPLC, purity >95% |
| 3 | FITC conjugation | Reaction in pH 8.5 buffer or DMF, room temperature, 2-4 hours |
| 4 | Purification of conjugate | Reverse-phase HPLC, removal of excess FITC |
| 5 | Characterization | Mass spectrometry, analytical HPLC, fluorescence spectroscopy |
- Storage: The final this compound is stored at -20°C, protected from light to preserve fluorescence.
- Stability: The compound is stable under frozen conditions for extended periods; avoid freeze-thaw cycles.
Analytical Data and Quality Control
| Parameter | Typical Results |
|---|---|
| Purity (HPLC) | >95% |
| Molecular Weight (MS) | Consistent with this compound expected mass |
| Fluorescence Excitation Max | ~495 nm |
| Fluorescence Emission Max | ~519 nm |
| Binding Specificity | High affinity and irreversible binding to active caspase-8 |
| Cell Permeability | Confirmed by fluorescence microscopy and flow cytometry |
Summary of Key Literature and Protocol Sources
- The synthesis of peptide inhibitors similar to IETD-FMK has been described in detail in caspase inhibitor research, involving multi-step organic synthesis with peptide coupling and protective group strategies.
- Commercial kits such as Abcam’s Caspase 8 (active) FITC Staining Kit provide practical protocols for using this compound, including preparation of working solutions and assay conditions, emphasizing the importance of avoiding protease inhibitors during sample preparation to prevent assay interference.
- The conjugation chemistry exploits the isothiocyanate group of FITC reacting with amino groups on the peptide to form stable thiourea bonds, a standard method for fluorescent labeling of peptides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
